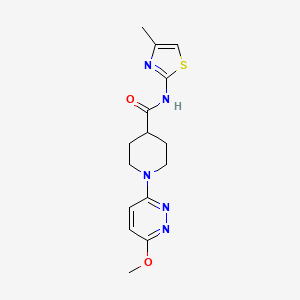

1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16343774

Molecular Formula: C15H19N5O2S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19N5O2S |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | 1-(6-methoxypyridazin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C15H19N5O2S/c1-10-9-23-15(16-10)17-14(21)11-5-7-20(8-6-11)12-3-4-13(22-2)19-18-12/h3-4,9,11H,5-8H2,1-2H3,(H,16,17,21) |

| Standard InChI Key | QBUJJBZGSFXLPY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |

Introduction

Structural and Chemical Properties

Core Architecture

The molecule features a piperidine ring substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is bonded to a 4-methylthiazole moiety, while the piperidine nitrogen is linked to a 6-methoxypyridazine ring. This combination creates a hybrid structure integrating heterocyclic aromatic systems with a flexible aliphatic core .

Electronic Effects

The methoxy group on the pyridazine ring acts as an electron-donating substituent, enhancing the aromatic system’s electron density. Conversely, the thiazole’s methyl group contributes steric bulk without significant electronic perturbation. The carboxamide linker provides hydrogen-bonding capacity, critical for target interactions .

Conformational Flexibility

Molecular modeling studies of analogous piperidine-carboxamide compounds suggest that the piperidine ring adopts a chair conformation, positioning the pyridazine and thiazole groups in equatorial orientations. This spatial arrangement minimizes steric clashes and optimizes intermolecular interactions .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide involves multi-step protocols, as inferred from structurally related compounds :

-

Piperidine Functionalization:

-

Boc-protected piperidine-4-carboxylic acid is coupled with 6-methoxypyridazine-3-amine using HATU/DIEA activation.

-

Deprotection with trifluoroacetic acid yields the free amine intermediate.

-

-

Thiazole Incorporation:

-

The amine reacts with 4-methylthiazole-2-carbonyl chloride under basic conditions to form the carboxamide bond.

-

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

-

Pyridazine Substitution: The 6-methoxy group is critical for potency; replacement with halogens or nitro groups abolishes activity .

-

Thiazole Optimization: 4-Methyl substitution on the thiazole enhances metabolic stability compared to bulkier groups .

Comparative Analysis of Analogous Compounds

The table below summarizes key analogs and their biological profiles:

Applications and Future Directions

Industrial Relevance

The compound’s synthetic intermediates serve as building blocks for combinatorial libraries targeting ion channels and kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume